Benzenethiol

Description

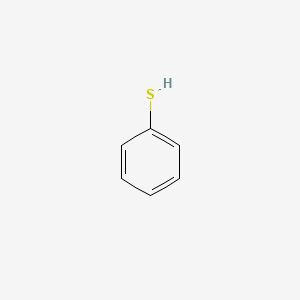

Thiophenol is a thiol in which the sulfanyl group is attached to a phenyl group.

Structure

3D Structure

Properties

IUPAC Name |

benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRSNDYEFQCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S, Array | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33411-63-1, 930-69-8 (hydrochloride salt) | |

| Record name | Benzenethiol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33411-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7026811 | |

| Record name | Benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.] | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08% | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08 | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white liquid | |

CAS No. |

108-98-5, 16528-57-7 | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl Mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K011JR4T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Benzenethiol chemical properties and structure

<An In-depth Technical Guide on the Core Chemical Properties and Structure of Benzenethiol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This compound, a seemingly simple aromatic thiol, possesses a rich and nuanced chemical character that has cemented its role as an indispensable tool in modern organic synthesis and drug development. This guide moves beyond a superficial overview to provide a deep, technically-grounded exploration of its core chemical properties and structure. We will dissect the interplay between its aromaticity and the sulfhydryl group, elucidating how this unique combination governs its reactivity, acidity, and spectroscopic signatures. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers with the comprehensive understanding necessary to strategically and safely leverage this compound in their synthetic endeavors.

PART 1: Unveiling the Molecular Architecture

At its core, this compound (C₆H₅SH), also known as thiophenol, is an organosulfur compound characterized by a sulfhydryl (-SH) group covalently bonded to a phenyl group.[1] This seemingly straightforward arrangement gives rise to a complex interplay of electronic effects that dictate its chemical personality.

The Influence of the Aromatic System

The benzene ring, with its delocalized π-electron system, profoundly influences the properties of the attached sulfhydryl group. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring. This delocalization has two major consequences:

-

Enhanced Acidity: The resonance stabilization of the resulting benzenethiolate anion (C₆H₅S⁻) upon deprotonation is significantly greater than that of the conjugate base of an aliphatic thiol. This leads to a marked increase in the acidity of this compound.

-

Modulated Nucleophilicity: While the sulfur atom is inherently nucleophilic, its interaction with the aromatic ring tempers this reactivity compared to aliphatic thiols. However, the resulting thiophenolate anion remains a potent and "soft" nucleophile, a characteristic exploited in many synthetic transformations.

Structural and Physicochemical Parameters

A quantitative understanding of this compound's physical and chemical properties is paramount for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆S | [1] |

| Molar Mass | 110.17 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant, pungent | [1] |

| Density | 1.0766 g/mL | [1] |

| Melting Point | -15 °C (5 °F; 258 K) | [1] |

| Boiling Point | 169 °C (336 °F; 442 K) | [1] |

| pKa | 6.62 (in H₂O) | [1][2] |

| Solubility in water | 835 mg/L at 25 °C | [2] |

| Vapor Pressure | 1 mmHg (18°C) | [1] |

PART 2: Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound is intrinsically linked to its synthesis and characteristic reactivity patterns.

Key Synthetic Methodologies

2.1.1 Reduction of Benzenesulfonyl Chloride

A common and reliable laboratory-scale synthesis involves the reduction of benzenesulfonyl chloride.[3]

Experimental Protocol:

-

In a round-bottomed flask equipped with a mechanical stirrer and immersed in an ice-salt bath, cracked ice is combined with concentrated sulfuric acid.[4]

-

Benzenesulfonyl chloride is gradually introduced while maintaining a temperature of -5 to 0°C.[4]

-

Zinc dust is then added in portions, ensuring the temperature does not rise above 0°C.[3][4]

-

After stirring for an extended period at low temperature, the reaction mixture is allowed to warm, initiating a vigorous reaction.[4]

-

The mixture is then refluxed until the solution becomes clear.[4]

-

This compound is isolated by steam distillation, followed by separation, drying, and final distillation.[4]

Causality Behind Experimental Choices: The initial low-temperature conditions are crucial to control the exothermic reaction and prevent the formation of side products.[5] The gradual addition of reagents ensures a manageable reaction rate.

Caption: Synthesis of this compound via Reduction.

2.1.2 The Newman-Kwart Rearrangement

This powerful rearrangement provides a versatile route to thiophenols from readily available phenols.[6][7]

Workflow:

-

O-Aryl Thiocarbamate Formation: A phenol is treated with a thiocarbamoyl chloride to form an O-aryl thiocarbamate.[7]

-

Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), inducing an intramolecular migration of the aryl group from the oxygen to the sulfur atom.[6][7]

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed to yield the desired thiophenol.[7]

Mechanistic Insight: The Newman-Kwart rearrangement is believed to proceed through a concerted, four-membered cyclic transition state.[7] The driving force is the thermodynamically more stable C=O bond formed at the expense of a C=S bond.[6]

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzenethiol (CAS Number 108-98-5): Properties, Reactivity, and Applications

This guide offers a comprehensive technical overview of benzenethiol (also known as thiophenol), a pivotal organosulfur compound in research and development. Designed for chemists, researchers, and professionals in drug discovery, this document delves into the core physicochemical properties, spectral signatures, reactivity, and safe handling of this compound, supported by established protocols and mechanistic insights.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, repulsive garlic-like odor.[1][2] Its distinct properties are foundational to its utility in organic synthesis. Exposure to air and light can lead to discoloration over time.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 108-98-5 | [3][4] |

| Molecular Formula | C₆H₆S | [3][4] |

| Molecular Weight | 110.18 g/mol | [4] |

| Melting Point | -15 °C | [3][4] |

| Boiling Point | 168-169 °C | [4][5] |

| Density | 1.073-1.079 g/mL at 25 °C | [1][5] |

| Vapor Pressure | 1.4 mmHg at 20 °C | [5] |

| Refractive Index (n20/D) | 1.588-1.589 | [3][5] |

| pKa | ~6.6 | [6] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and oils. | [1][3] |

| Flash Point | 56 °C | [3] |

| logP (Octanol/Water) | 2.52 | [7] |

Spectroscopic Profile

A thorough understanding of this compound's spectral characteristics is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the thiol proton.

-

Aromatic Protons (C₆H₅): Typically appear as a multiplet in the range of δ 7.0-7.4 ppm.

-

Thiol Proton (SH): Exhibits a singlet around δ 3.4 ppm.[8] The chemical shift of the thiol proton can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

-

C-S (ipso-carbon): The carbon atom directly bonded to the sulfur atom.

-

Aromatic Carbons: Signals for the ortho, meta, and para carbons appear in the aromatic region (typically δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2550 | S-H stretch | Weak |

| 3030-3100 | Aromatic C-H stretch | Medium |

| 1450-1600 | Aromatic C=C ring stretch | Medium |

| 650-1000 | C-H out-of-plane bend | Strong |

The S-H stretching vibration is notably weak but is a key diagnostic peak for thiols.[4][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification.

-

Molecular Ion (M⁺): The parent ion is observed at m/z = 110.

-

Key Fragments: Common fragments include the loss of a hydrogen atom to form [M-H]⁺ at m/z = 109, and the phenyl cation [C₆H₅]⁺ at m/z = 77.[9]

Synthesis of this compound

A classic and reliable laboratory-scale synthesis of this compound involves the reduction of benzenesulfonyl chloride with zinc dust and sulfuric acid.[10]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzenesulfonyl chloride

-

Zinc dust

-

Concentrated sulfuric acid

-

Ice

-

Calcium chloride

Procedure:

-

In a large flask, prepare a cold bath by mixing cracked ice and concentrated sulfuric acid. Maintain the temperature between -5 to 0 °C.[10]

-

With mechanical stirring, slowly add benzenesulfonyl chloride to the cold acid mixture.[10]

-

Gradually add zinc dust in portions, ensuring the temperature does not rise above 0 °C.[10]

-

Continue stirring the mixture at 0 °C or below for 1-1.5 hours.[10]

-

Remove the ice bath and allow the reaction mixture to warm up while continuing to stir. A vigorous reaction will occur.

-

Once the initial exotherm subsides, heat the mixture to boiling and reflux for approximately 7 hours, or until the solution becomes clear.

-

Isolate the this compound by steam distillation.

-

Separate the organic layer, dry with anhydrous calcium chloride, and purify by distillation.

Reactivity and Key Reactions

The chemistry of this compound is dominated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton.

Acidity and Thiolate Formation

This compound is significantly more acidic (pKa ≈ 6.6) than its oxygen analog, phenol (pKa ≈ 10).[6] This allows for the easy formation of the highly nucleophilic benzenethiolate anion (PhS⁻) upon treatment with a base such as sodium hydroxide or an amine.[5][6]

Caption: Deprotonation of this compound.

Nucleophilic Substitution (Sₙ2) Reactions

Benzenethiolate is an excellent nucleophile for Sₙ2 reactions with alkyl halides and other electrophiles, leading to the formation of thioethers.[6]

Protocol for Synthesis of Methyl Phenyl Sulfide:

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

-

Add one equivalent of a base (e.g., sodium hydroxide) to generate the thiolate.

-

Add one equivalent of methyl iodide dropwise to the solution.

-

Stir the reaction at room temperature and monitor by TLC until completion.

-

Work up the reaction by extracting with an organic solvent, washing with brine, and drying over an anhydrous salt. Purify by distillation or chromatography.

Conjugate (Michael) Addition

As a soft nucleophile, benzenethiolate readily undergoes 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN109776360A - A kind of clean thiophenols new synthetic method - Google Patents [patents.google.com]

- 3. Free-radical reactions of this compound and diphenyl disulphide with alkynes. Chemical reactivity of intermediate 2-(phenylthio)vinyl radicals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemistry: Thiol infrared spectra [openchemistryhelp.blogspot.com]

- 8. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 9. research.utwente.nl [research.utwente.nl]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Comparative Acidity of Thiophenol and Phenol: A-Theoretical and Experimental Analysis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of xenobiotic and endogenous molecules, quantified by the acid dissociation constant (pKa), is a cornerstone of medicinal chemistry and drug development. It governs fundamental properties such as solubility, membrane permeability, and receptor-ligand interactions. This guide provides a comprehensive examination of the comparative acidity of thiophenol and phenol. We will delve into the electronic and structural factors that contribute to the demonstrably higher acidity of thiophenol. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of pKa values, ensuring a self-validating system for empirical analysis.

Introduction: The Significance of Phenolic and Thiophenolic Moieties

Phenolic and thiophenolic groups are prevalent structural motifs in a vast array of pharmacologically active compounds. The hydroxyl group of phenols and the sulfhydryl group of thiophenols are key pharmacophores, participating in hydrogen bonding and acting as proton donors in biological systems. An accurate understanding of their respective acidities is therefore not merely academic; it is a critical parameter in the rational design of therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. While structurally analogous, the substitution of oxygen with sulfur imparts a significant alteration in acidity, a phenomenon we will explore in detail.

Theoretical Framework: Unraveling the Acidity of Thiophenol and Phenol

Thiophenol is appreciably more acidic than phenol.[1][2] This is quantitatively expressed by their respective pKa values. The lower the pKa, the stronger the acid.[2]

Comparative pKa Values

| Compound | Structure | pKa (in H₂O at 25°C) |

| Phenol | C₆H₅OH | ~9.95 - 10[1][3][4][5] |

| Thiophenol | C₆H₅SH | ~6.62[1][6][7] |

Factors Governing the Enhanced Acidity of Thiophenol

The greater acidity of thiophenol can be attributed to a combination of factors, primarily the weaker S-H bond and the greater stability of the thiophenoxide conjugate base.

-

Bond Strength: The S-H bond is weaker than the O-H bond.[8] This is due to the larger atomic radius of sulfur compared to oxygen, which results in a longer and consequently weaker bond with hydrogen.[9][10] A weaker bond requires less energy to cleave, facilitating the release of a proton (H⁺).

-

Electronegativity: Oxygen is more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale).[11][12][13] While one might intuitively assume that the more electronegative oxygen would lead to a more acidic proton, the effect of bond strength and conjugate base stability is more dominant in this case.

-

Stability of the Conjugate Base: Upon deprotonation, phenol forms the phenoxide ion (C₆H₅O⁻) and thiophenol forms the thiophenoxide ion (C₆H₅S⁻). The negative charge on the thiophenoxide ion is dispersed over a larger, more polarizable sulfur atom, leading to a more stable conjugate base compared to the phenoxide ion where the charge is concentrated on the smaller, less polarizable oxygen atom.[8][14] While both anions are stabilized by resonance, with the negative charge delocalized into the aromatic ring, the inherent stability of the thiophenoxide anion is the overriding factor.[15][16]

Diagram 1: Dissociation of Phenol and Thiophenol

Caption: Dissociation equilibria of phenol and thiophenol.

Experimental Determination of pKa Values

The precise experimental determination of pKa is crucial for validating theoretical predictions and for characterizing novel compounds. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely employed methods.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid, i.e., phenol or thiophenol) and monitoring the resulting change in pH.[17][18] The pKa is determined from the inflection point of the titration curve.[19][20]

3.1.1. Materials and Instrumentation

-

Calibrated pH meter with a glass electrode[21]

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line for purging

-

Volumetric flasks and pipettes

-

Phenol or thiophenol (high purity)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

3.1.2. Step-by-Step Methodology

-

Instrument Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation:

-

Accurately weigh a sample of phenol or thiophenol to prepare a solution of approximately 1 mM.[19]

-

Dissolve the sample in a known volume of deionized water. A co-solvent like methanol may be used for sparingly soluble compounds, but the pKa will be specific to that solvent mixture.[17]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19]

-

-

Experimental Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution at a moderate, constant speed.

-

Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[19]

-

-

Titration:

-

Begin adding the standardized 0.1 M NaOH solution in small, precise increments.

-

Record the pH reading after each addition, allowing the reading to stabilize (drift of <0.01 pH units per minute).[19]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[20]

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[22][23] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal, making the log term zero.[24][25][26]

-

Diagram 2: Workflow for Potentiometric pKa Determination

Caption: Experimental workflow for potentiometric pKa determination.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes with pH.[17] It relies on measuring the absorbance of the analyte in a series of buffer solutions of known pH.[27][28]

3.2.1. Materials and Instrumentation

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

A series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., pH 2 to 11 for phenol)[27]

-

Volumetric flasks and pipettes

-

Phenol or thiophenol (high purity)

-

Deionized water

3.2.2. Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water-miscible organic solvent).

-

Prepare a series of buffer solutions with known pH values.

-

-

Determination of Analytical Wavelengths:

-

Prepare two solutions of the analyte at the same concentration: one in a highly acidic buffer (e.g., pH 2, where the analyte is fully protonated) and one in a highly basic buffer (e.g., pH 12, where the analyte is fully deprotonated).

-

Scan the UV-Vis spectrum of each solution to identify the wavelengths of maximum absorbance for both the acidic (HA) and basic (A⁻) forms.[29]

-

-

Absorbance Measurements:

-

Prepare a series of solutions by diluting the analyte stock solution to a constant final concentration in each of the buffer solutions.

-

Measure the absorbance of each solution at the analytical wavelengths determined in the previous step.[30]

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log [(A - A_A⁻) / (A_HA - A)] Where:

-

pH is the pH of the buffer solution.

-

A is the absorbance of the analyte in the buffer solution.

-

A_HA is the absorbance of the fully protonated form.

-

A_A⁻ is the absorbance of the fully deprotonated form.

-

-

A graphical method involves plotting pH versus log[(A - A_HA) / (A_A⁻ - A)]. The pKa is the pH at which the log term is zero.[29]

-

Conclusion

The acidity of thiophenol is significantly greater than that of phenol, a fact substantiated by both theoretical principles and empirical data. This difference is primarily dictated by the weaker S-H bond and the superior stability of the thiophenoxide conjugate base. For professionals in drug development and chemical research, a firm grasp of these principles is essential. The provided experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer robust and reliable means for determining the pKa of these and other ionizable compounds, thereby facilitating the informed design and optimization of molecules with desired physicochemical properties.

References

-

Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 8, 2026, from [Link]

-

Thiophenol - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Which is more acidic, phenol or thiophenol? - Quora. (2017, October 13). Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.6: Comparison of Sulfur to Oxygen. Retrieved January 8, 2026, from [Link]

- Aktaş, A. H., Sanli, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Faculty of Pharmacy of Ankara University, 35(1), 33-44.

-

askIITians. (2013, June 28). which is more acidic phenol or thiophenyl?. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Retrieved January 8, 2026, from [Link]

-

Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved January 8, 2026, from [Link]

-

BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved January 8, 2026, from [Link]

-

The Chemistry of Oxygen and Sulfur. (n.d.). Retrieved January 8, 2026, from [Link]

-

Khan Academy. (n.d.). Henderson–Hasselbalch equation (video). Retrieved January 8, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Retrieved January 8, 2026, from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved January 8, 2026, from [Link]

-

Phenols - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved January 8, 2026, from [Link]

-

Between oxygen and sulphur, which has more electronegative elements, and why? (n.d.). Retrieved January 8, 2026, from [Link]

- Avdeef, A., et al. (2013).

-

Between oxygen and sulphur, which has more electronegative elements, and why? - Quora. (2018, January 6). Retrieved January 8, 2026, from [Link]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

-

Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved January 8, 2026, from [Link]

-

Reddit. (2024, January 31). Sulfur more E.N. than Oxygen?? Huh? : r/Mcat. Retrieved January 8, 2026, from [Link]

-

Brainly.in. (2024, September 2). Why is thiophenol more acidic than phenol?. Retrieved January 8, 2026, from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 8, 2026, from [Link]

-

Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved January 8, 2026, from [Link]

-

Thiophénol — Wikipédia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chem 351 Fall 2006 MT Mechanism. (n.d.). Retrieved January 8, 2026, from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved January 8, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved January 8, 2026, from [Link]

-

Reddit. (2024, July 3). What exactly makes thiols more acidic than alcohols and amines? : r/chemhelp. Retrieved January 8, 2026, from [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Retrieved January 8, 2026, from [Link]

-

ChemWhat. (n.d.). Thiophenol CAS#: 108-98-5. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2021, October 28). 6.1: (Brønsted) Acidity of Alcohols, Thiols, and Amines. Retrieved January 8, 2026, from [Link]

-

Why are S-H bond lengths longer than O-H bond lengths? - Quora. (2019, April 2). Retrieved January 8, 2026, from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. Retrieved January 8, 2026, from [Link]

-

Acidity of thiols. (2019, October 10). [Video]. YouTube. Retrieved January 8, 2026, from [Link]

-

ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants | Request PDF. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). pKa Values for Thiophenols 1-7. Retrieved January 8, 2026, from [Link]

-

Quest Journals. (2023, October 4). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Retrieved January 8, 2026, from [Link]

-

The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved January 8, 2026, from [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved January 8, 2026, from [Link]

-

Chemistry Stack Exchange. (2019, May 6). Comparing strength of the C-H, N-H, and O-H bonds. Retrieved January 8, 2026, from [Link]

-

Chemistry Steps. (n.d.). Bond Length and Bond Strength. Retrieved January 8, 2026, from [Link]

-

Study.com. (n.d.). Which pair of bonds has the strongest bond: C-H or O-H? Explain. Retrieved January 8, 2026, from [Link]

-

Brainly.in. (2020, July 12). It is said that S-H bond is weaker than O-H bond.......... how can we find the strength of the bonds?... any. Retrieved January 8, 2026, from [Link]

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 9. reddit.com [reddit.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. quora.com [quora.com]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. scispace.com [scispace.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. byjus.com [byjus.com]